L-Proline, L-isoleucyl-L-threonyl-L-seryl-L-phenylalanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alanyl-L-lysylglycyl-L-leucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-asparaginyl-L-alpha-glutamyl-L-arginyl-L-methionyl-L-prolyl-L-prolyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-alanyl-L-methionyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

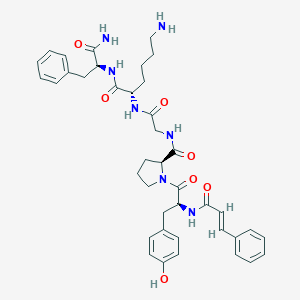

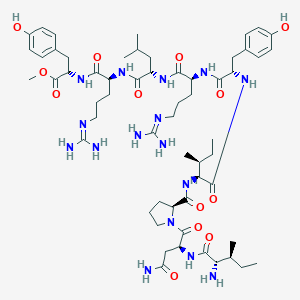

Selective, cell-permeable calcineurin inhibitor (IC50 = 10 μM). Inhibits glutamate-mediated neuronal cell death. Immunosuppressant. Active in vitro.

The peptide is a specific inhibitor for calcineurin phosphatase, and corresponds to the residues 467-491 within the inhibitory domain of human calcineurin alpha subunit. It inhibits Mn2+-stimulated calcineurin activity (IC50 = 10 uM using 32P-myosin light chain as substrate), but does not affect Ni2+-stimulated enzyme activity.

Scientific Research Applications

1. Role in Enzymatic Activities and Metabolism

Research has highlighted the significance of various peptides, including L-Proline and related compounds, in enzymatic processes and metabolism. Gossrau's study (1977) on peptidases showed that compounds like L-prolyl-L-arginyl are not hydrolyzed in visible amounts, indicating their stability in enzymatic reactions. This property could be crucial for understanding specific metabolic pathways and enzyme functionalities (Gossrau, 1977).

2. Biological Activity in Organisms

Bodnaryk and Levenbook (1968) identified the presence of peptides, including L-asparaginyl-alpha-L-lysine and L-isoleucyl-alpha-L-lysine, in young larvae of the blowfly Phormia regina. This discovery contributes to our understanding of the role these peptides play in the biology and development of organisms (Bodnaryk & Levenbook, 1968).

3. Influence on Fibrin Polymerization

Laudano and Doolittle (1978) synthesized peptides, including glycyl-L-prolyl-L-arginyl-L-proline, which are potent inhibitors of fibrin polymerization. This research is vital for understanding blood clotting mechanisms and developing treatments for related disorders (Laudano & Doolittle, 1978).

4. Aminopeptidase Activities in Human Muscle

Lauffart and Mantle (1988) explored the aminopeptidase activities in human skeletal muscle, identifying the hydrolysis of various aminoacyl derivatives, including isoleucyl- and seryl-based compounds. Their findings provide insights into muscle biochemistry and potential therapeutic targets for muscle-related diseases (Lauffart & Mantle, 1988).

properties

CAS RN |

148067-21-4 |

|---|---|

Product Name |

L-Proline, L-isoleucyl-L-threonyl-L-seryl-L-phenylalanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alanyl-L-lysylglycyl-L-leucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-asparaginyl-L-alpha-glutamyl-L-arginyl-L-methionyl-L-prolyl-L-prolyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-alanyl-L-methionyl- |

Molecular Formula |

C124H205N39O39S2 |

Molecular Weight |

2930.3 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]oxy-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C124H205N39O39S2/c1-12-62(5)94(129)112(191)160-96(66(9)165)114(193)158-83(60-164)110(189)157-82(55-67-26-15-14-16-27-67)120(200)202-93(175)40-37-75(148-99(178)68(126)36-39-89(168)169)102(181)143-64(7)97(176)146-70(28-17-18-44-125)101(180)142-59-88(167)145-81(54-61(3)4)119(199)201-92(174)41-38-76(151-109(188)79(57-87(128)166)156-113(192)95(63(6)13-2)159-107(186)74(32-22-48-141-124(136)137)147-100(179)69(127)56-90(170)171)106(185)150-71(29-19-45-138-121(130)131)104(183)154-78(43-53-204-11)115(194)162-50-24-34-85(162)117(196)161-49-23-33-84(161)111(190)152-73(31-21-47-140-123(134)135)103(182)149-72(30-20-46-139-122(132)133)105(184)155-80(58-91(172)173)108(187)144-65(8)98(177)153-77(42-52-203-10)116(195)163-51-25-35-86(163)118(197)198/h14-16,26-27,61-66,68-86,94-96,164-165H,12-13,17-25,28-60,125-127,129H2,1-11H3,(H2,128,166)(H,142,180)(H,143,181)(H,144,187)(H,145,167)(H,146,176)(H,147,179)(H,148,178)(H,149,182)(H,150,185)(H,151,188)(H,152,190)(H,153,177)(H,154,183)(H,155,184)(H,156,192)(H,157,189)(H,158,193)(H,159,186)(H,160,191)(H,168,169)(H,170,171)(H,172,173)(H,197,198)(H4,130,131,138)(H4,132,133,139)(H4,134,135,140)(H4,136,137,141)/t62-,63-,64-,65-,66+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-,96-/m0/s1 |

InChI Key |

JRQDGUSHUYLSHC-TVQDNDAUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N4CCC[C@H]4C(=O)O)N |

SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)OC(=O)CCC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)OC(=O)CCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N)NC(=O)C(CCC(=O)O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)OC(=O)CCC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)OC(=O)CCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N)NC(=O)C(CCC(=O)O)N)N |

Appearance |

White to off white powder |

boiling_point |

N/A |

melting_point |

N/A |

Purity |

>98 % |

sequence |

ITSFEEAKGLDRINERMPPRRDAMP |

solubility |

Soluble in water |

source |

Synthetic |

storage |

-20°C |

synonyms |

Cn 412 Cn-412 Cn412 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)